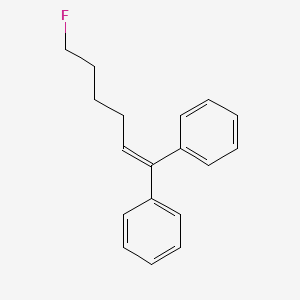![molecular formula C21H25N3 B14227996 1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]- CAS No. 510755-31-4](/img/structure/B14227996.png)
1,3-Propanediamine, N,N-dimethyl-N'-[2-(3-methylphenyl)-4-quinolinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is a complex organic compound that belongs to the class of diamines. This compound is characterized by the presence of a quinoline ring substituted with a 3-methylphenyl group and a dimethylamino group attached to a propanediamine backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves multiple steps. The initial step typically includes the formation of the quinoline ring, followed by the introduction of the 3-methylphenyl group. The final step involves the attachment of the dimethylamino group to the propanediamine backbone. Industrial production methods often utilize high-pressure hydrogenation and catalytic processes to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions typically involve the use of hydrogen gas and a suitable catalyst, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- can be compared with other similar compounds, such as:
N,N-Dimethyl-1,3-propanediamine: This compound has a similar structure but lacks the quinoline ring, making it less complex and with different chemical properties.
3-(Dimethylamino)-1-propylamine: Another similar compound that is used in various industrial applications but does not possess the same biological activities as the quinoline derivative.
The uniqueness of 1,3-Propanediamine, N,N-dimethyl-N’-[2-(3-methylphenyl)-4-quinolinyl]- lies in its complex structure, which imparts distinct chemical and biological properties, making it valuable for diverse scientific research applications.
Properties
CAS No. |
510755-31-4 |
|---|---|
Molecular Formula |
C21H25N3 |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[2-(3-methylphenyl)quinolin-4-yl]propane-1,3-diamine |
InChI |
InChI=1S/C21H25N3/c1-16-8-6-9-17(14-16)20-15-21(22-12-7-13-24(2)3)18-10-4-5-11-19(18)23-20/h4-6,8-11,14-15H,7,12-13H2,1-3H3,(H,22,23) |
InChI Key |
IFXBXLKKNHKLBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=C2)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


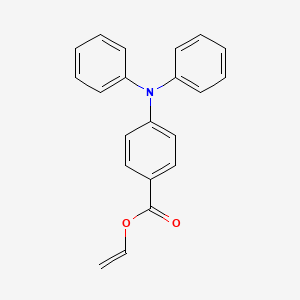
![1,2,3-Trisilabicyclo[1.1.0]buta-1,2-dien-4-one](/img/structure/B14227920.png)
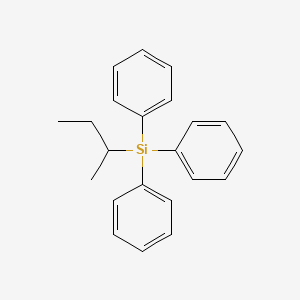
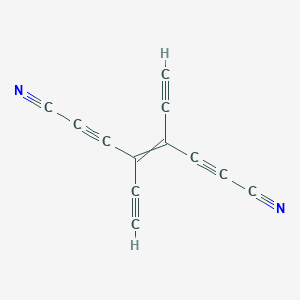
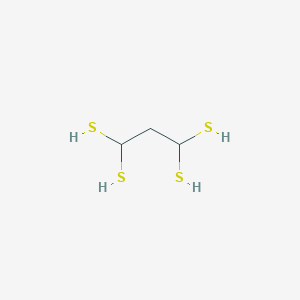
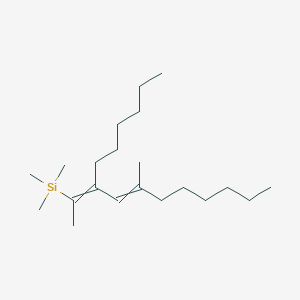
![1-[1-(5-Nitrothiophen-2-yl)hex-1-en-2-yl]pyrrolidine](/img/structure/B14227973.png)
![6-[1-Phenyl-5-(2-phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14227975.png)
![[(4-Acetyl-5-methyl-2-nitrophenyl)sulfanyl]acetic acid](/img/structure/B14227978.png)
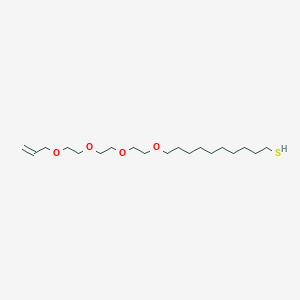
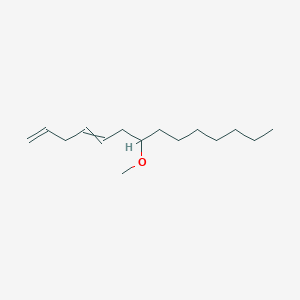
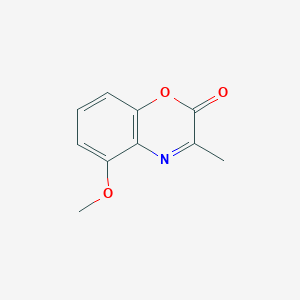
![1-[(6-Chloropyridin-3-yl)methyl]piperazine-2,3-dione](/img/structure/B14228008.png)
